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Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase
Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR)
signaling.[1][2] By dampening T-cell activation and proliferation, HPK1 can limit the immune
system's ability to recognize and eliminate cancer cells.[1] Inhibition of HPK1 has emerged as a
promising immuno-oncology strategy to enhance anti-tumor immunity.[1][3] Hpk1-IN-7 is a
potent and selective, orally active inhibitor of HPK1 with an IC50 of 2.6 nM.[4][5] Preclinical
studies have demonstrated that the combination of Hpk1-IN-7 with anti-PD-1 checkpoint
blockade results in a synergistic anti-tumor effect, leading to complete tumor regression in
syngeneic mouse models.[4][5]

These application notes provide an overview of the mechanism of action, experimental data,
and detailed protocols for evaluating the combination therapy of Hpk1-IN-7 and anti-PD-1 in a
preclinical setting.

Mechanism of Action

Upon T-cell receptor (TCR) engagement with an antigen-presenting cell (APC), HPK1 is
activated and phosphorylates downstream signaling molecules, such as SLP-76.[2][6] This
phosphorylation leads to the attenuation of T-cell activation and proliferation, serving as an
immune checkpoint to maintain homeostasis.[1] In the tumor microenvironment, this negative
regulation can be exploited by cancer cells to evade immune surveillance.[1]
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Hpk1-IN-7 works by blocking the kinase activity of HPK1, preventing the phosphorylation of its
downstream targets.[1] This action disrupts the negative feedback loop, leading to sustained T-
cell activation, increased cytokine production, and enhanced anti-tumor immune responses.[3]
[6] When combined with an anti-PD-1 antibody, which blocks a major T-cell exhaustion
pathway, the result is a potent, dual-pronged approach to reinvigorate the anti-tumor immune
response.

Quantitative Data Summary

The following tables summarize the key quantitative data for Hpk1-IN-7 and its combination
with anti-PD-1 therapy from preclinical studies.

Table 1. Hpk1-IN-7 Potency and Selectivity

Compound Target IC50 (nM)
Hpk1-IN-7 HPK1 2.6

IRAK4 59

GLK 140

Data sourced from MedchemExpress and InvivoChem.[4][5]

Table 2: In Vivo Efficacy of Hpk1-IN-7 and Anti-PD-1 Combination Therapy in MC38 Syngeneic
Model

Treatment Group Dosing Regimen Cure Rate

Anti-PD-1 alone Standard 20%

) Hpk1-IN-7: 100 mg/kg, p.o.,
Hpk1-IN-7 + Anti-PD-1 . _ 100%
twice daily for 28 days

Data sourced from MedchemExpress.[4]

Table 3: Pharmacokinetic Properties of Hpk1-IN-7 in Mice
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Parameter

Value

Dosing

Plasma Clearance

43 mL/min/kg

1 mg/kg, intravenous

Volume of Distribution 4.4 L/kg 1 mg/kg, intravenous
Cmax 5.3 uM 20 mg/kg, oral

AUC (0-24h) 19 uM:-h 20 mg/kg, oral

Oral Bioavailability ~100% N/A

Data sourced from InvivoChem.[5]

Experimental Protocols

Protocol 1: Preparation of Hpk1-IN-7 for Oral Gavage in Mice

This protocol describes the preparation of a formulation of Hpk1-IN-7 suitable for oral

administration in mice.

Materials:

e Hpk1-IN-7 powder

e Dimethyl sulfoxide (DMSO)

o« PEG300

e Tween-80

e Saline (0.9% NaCl)
 Sterile microcentrifuge tubes

o Pipettes and sterile tips

Procedure:
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» Prepare a stock solution of Hpk1-IN-7 in DMSO. For example, to create a 20.8 mg/mL stock,
dissolve the appropriate amount of Hpk1-IN-7 powder in DMSO.

» To prepare the final formulation, combine the following in a sterile tube in the specified order,
ensuring the solution is mixed thoroughly after each addition:

[e]

10% DMSO (from the stock solution)

40% PEG300

o

5% Tween-80

[¢]

[¢]

45% Saline

o For example, to prepare 1 mL of the final formulation, add 100 pL of the 20.8 mg/mL DMSO
stock solution to 400 pL of PEG300 and mix well. Then, add 50 pL of Tween-80 and mix.
Finally, add 450 pL of saline to bring the total volume to 1 mL.[5]

o The final concentration of this example formulation will be 2.08 mg/mL. Adjust the stock
solution concentration as needed to achieve the desired final dosing concentration. The
formulation should be a clear solution.[5]

Protocol 2: In Vivo Efficacy Study in a Syngeneic Mouse Model (MC38)

This protocol outlines a typical in vivo study to evaluate the efficacy of Hpk1-IN-7 and anti-PD-1
combination therapy in the MC38 colorectal cancer model.

Materials and Reagents:

o C57BL/6 mice (female, 6-8 weeks old)

e MC38 murine colorectal cancer cells

e Complete cell culture medium (e.g., DMEM with 10% FBS)
e Phosphate-buffered saline (PBS)

e Hpk1-IN-7 formulation (prepared as in Protocol 1)
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e Anti-mouse PD-1 antibody (and corresponding isotype control)
o Calipers for tumor measurement
e Animal handling and dosing equipment
Procedure:
e Tumor Cell Implantation:
o Culture MC38 cells to ~80% confluency.
o Harvest and wash the cells with sterile PBS.
o Resuspend the cells in PBS at a concentration of 1 x 1077 cells/mL.

o Subcutaneously inject 100 uL of the cell suspension (1 x 1076 cells) into the right flank of
each C57BL/6 mouse.[7]

e Tumor Growth Monitoring and Randomization:

o Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor
volume can be calculated using the formula: (Length x Width”2) / 2.[7]

o When the average tumor volume reaches approximately 100 mm?3, randomize the mice
into treatment groups (e.g., n=10 mice per group).[7]

e Treatment Administration:

o Vehicle Control Group: Administer the vehicle solution used for Hpk1-IN-7 orally twice
daily and the isotype control for the anti-PD-1 antibody intraperitoneally (i.p.) on the same
schedule as the treatment groups.

o Hpk1-IN-7 Monotherapy Group: Administer Hpk1-IN-7 (e.g., 100 mg/kg) orally twice daily
for 28 days.[4][5]

o Anti-PD-1 Monotherapy Group: Administer the anti-PD-1 antibody (e.g., 10 mg/kg) i.p.
every 3 days for a set number of doses (e.g., 4 doses).[8]
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o Combination Therapy Group: Administer both Hpk1-IN-7 and the anti-PD-1 antibody
according to the schedules for the monotherapy groups.[7]

» Efficacy Readouts:

o Continue to monitor tumor volume and body weight 2-3 times per week for the duration of
the study (e.g., up to 60 days).[9]

o Record survival data. Euthanize mice when tumors reach a predetermined size (e.g., 2000
mma3) or if they show signs of excessive morbidity.[10]

e Pharmacodynamic and Immune Analysis (Optional):

o At the end of the study, or at specified time points, tumors, spleens, and lymph nodes can
be harvested for analysis of immune cell infiltration (e.g., by flow cytometry or

immunohistochemistry) and target engagement (e.g., by measuring the phosphorylation of
SLP-76 in T-cells).[9][11]

Visualizations
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Caption: HPK1 and PD-1 signaling pathways in T-cell activation and inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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